molecular formula C21H22N2O2S B5916248 3-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2-thioxo-4-imidazolidinone

3-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B5916248
M. Wt: 366.5 g/mol
InChI Key: GIYSGZFTONZHBJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as EIT or Ethyl Isothiocyanate and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EIT is not fully understood. However, studies have shown that EIT can induce apoptosis in cancer cells by activating the caspase pathway. EIT has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
EIT has been shown to have several biochemical and physiological effects. Studies have shown that EIT can induce oxidative stress in cancer cells, leading to apoptosis. EIT has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival. In addition, EIT has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIT in lab experiments is its potent anti-cancer properties. EIT has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer research. However, one of the limitations of using EIT in lab experiments is its toxicity. EIT has been shown to be toxic to normal cells at high concentrations, making it difficult to use in vivo.

Future Directions

There are several future directions for research on EIT. One area of research is the development of novel EIT derivatives with improved anti-cancer properties and reduced toxicity. Another area of research is the investigation of the mechanism of action of EIT and its effects on various signaling pathways involved in cancer cell proliferation and survival. Additionally, the potential applications of EIT in other fields of research, such as neurodegenerative diseases and inflammation, should be explored.

Synthesis Methods

The synthesis of EIT has been achieved using various methods. One of the most common methods involves the reaction of 4-isopropylbenzaldehyde and 4-ethoxyphenyl isothiocyanate in the presence of a base. The resulting product is then treated with thiosemicarbazide to yield EIT. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

EIT has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that EIT has potent anti-cancer properties and can induce apoptosis in cancer cells. EIT has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-18-11-9-17(10-12-18)23-20(24)19(22-21(23)26)13-15-5-7-16(8-6-15)14(2)3/h5-14H,4H2,1-3H3,(H,22,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYSGZFTONZHBJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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